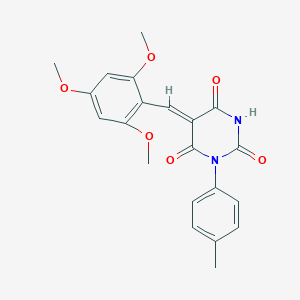
3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one
Vue d'ensemble
Description
3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one, also known as IBMX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic nucleotide phosphodiesterase (PDE) inhibitor that is widely used in biochemical and physiological studies.
Mécanisme D'action
3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one works by inhibiting the breakdown of cAMP and cGMP, which leads to an increase in their intracellular levels. This increase in cAMP and cGMP levels can activate protein kinase A (PKA) and protein kinase G (PKG), respectively, which can then phosphorylate various cellular proteins. This phosphorylation can lead to changes in cellular function, including changes in gene expression and neurotransmitter release.
Biochemical and Physiological Effects:
3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to increase the expression of genes related to memory and learning. Additionally, 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one has been shown to have anti-inflammatory effects and has been used in studies related to asthma and chronic obstructive pulmonary disease (COPD).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its ability to increase intracellular levels of cAMP and cGMP, which can activate PKA and PKG. This can lead to changes in cellular function, which can be useful in studying various cellular processes. However, one limitation of using 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one is that it can have off-target effects on other cellular pathways. Additionally, the effects of 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one can be dependent on the cell type and experimental conditions used.
Orientations Futures
There are many potential future directions for research related to 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one. One potential direction is to further investigate its effects on memory and learning. Another potential direction is to investigate its effects on neurotransmitter release in different cell types. Additionally, 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one could be used in studies related to various diseases, such as asthma and COPD. Finally, 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one could be used in combination with other drugs to investigate potential synergistic effects.
Applications De Recherche Scientifique
3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one is widely used in scientific research as a PDE inhibitor. It is used to increase intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important second messengers in many cellular signaling pathways. 3-(3-isoxazolylmethyl)-1,3-benzoxazol-2(3H)-one has been used in studies related to cell signaling, gene expression, and neurotransmitter release. It has also been used in studies related to memory enhancement and learning.
Propriétés
IUPAC Name |
3-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-13(7-8-5-6-15-12-8)9-3-1-2-4-10(9)16-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDLJUGBYYAUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4819451.png)
![5-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-methylbenzamide](/img/structure/B4819461.png)



![4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4819490.png)


![1-(3-chlorophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4819514.png)
![4-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4819516.png)

![N-(2,4-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4819525.png)

![2-[(4-chlorobenzyl)thio]-3-(2-furylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4819540.png)